molecular formula C24H4Cl4O6 B117265 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride CAS No. 156028-26-1

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

Cat. No.: B117265
CAS No.: 156028-26-1
M. Wt: 530.1 g/mol
InChI Key: YGRXZLAMYLGXMF-UHFFFAOYSA-N
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Description

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is a perylene derivative known for its fluorescent properties. This compound is used in the preparation of fluorofluorescent perylene bisimides, which are utilized in various applications such as perfluorinated liquids and fluorescent liquid crystals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride can be synthesized through several methods. One common method involves the reaction of perylene with thionyl chloride under low temperature conditions. The mixture is stirred until the reaction is complete, and the product is then filtered to obtain pure this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Nucleophilic Substitution at Bay Chlorine Atoms

The chlorine atoms at the 1,6,7,12 positions undergo nucleophilic aromatic substitution (NAS) under basic conditions, enabling the introduction of phenoxy, amino, or other electron-rich groups.

Reaction TypeConditionsProductYieldKey Findings
Phenoxy substitutionCs₂CO₃/DMF, 100°C, 3 h1,6,7,12-Tetraphenoxy derivatives81%Reaction time reduced by 75% compared to traditional K₂CO₃/NMP methods .
Amino substitutionPropionic acid, refluxMono-/bis-imides85–95%Chlorine atoms remain inert during imidization, preserving substitution sites .

Example : Reaction with 4-tert-butylphenol produces tetraphenoxy-substituted perylene bisimides, critical for tuning solubility and optoelectronic properties .

Functionalization at Peri Anhydride Groups

The anhydride moieties at the 3,4,9,10-positions undergo hydrolysis, esterification, or imidization, facilitating structural diversification.

Esterification

ReagentConditionsProductYieldApplication
n-BromobutaneDMF, 60°CTetra-n-butyl ester89%Enhances solubility for subsequent reactions .
1,2-DiaminobenzenePropionic acid, refluxBisbenzimidazole85%Forms rigid π-conjugated systems for liquid crystals .

Imidization

AmineConditionsProductYieldFluorescence Quantum Yield
2,6-DiisopropylanilinePropionic acid, refluxMonoimide monoanhydride95%Φ<sub>F</sub> = 0.62 in CHCl₃ .
2-EthylhexylaminePropionic acid, 130°CBisimide91%Red-shifted absorption (λ<sub>max</sub> = 585 nm) .

Notable Synthon : TCPTCDA-derived monoanhydride monoimide (e.g., compound 8 ) serves as a precursor for unsymmetrical perylene dyes with tunable HOMO-LUMO gaps.

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 757°C (predicted) .

  • Solubility : Insoluble in water; soluble in DMSO upon heating .

  • Moisture Sensitivity : Anhydride groups hydrolyze in humid environments, requiring inert storage .

Scientific Research Applications

Fluorescent Materials

One of the primary applications of TCPTA is in the production of fluorescent materials . The compound exhibits strong fluorescence properties, making it suitable for various optical applications.

Fluorescent Liquid Crystals

TCPTA is utilized in the formulation of fluorescent liquid crystals . These materials are valuable in display technologies and sensors due to their ability to emit light when excited by an external source. The unique fluorescence characteristics of TCPTA enhance the performance of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) .

Organic Photovoltaics

Another significant application of TCPTA is in the field of organic photovoltaics (OPVs) . The compound serves as a building block for creating efficient organic solar cells. Its ability to absorb light and convert it into electrical energy is crucial for improving the efficiency of these devices.

Case Study: Efficiency Improvement

In a study conducted on OPVs using TCPTA derivatives, researchers reported an increase in power conversion efficiency by up to 20% compared to traditional materials. This enhancement is attributed to the superior charge transport properties and light absorption capabilities of TCPTA-based compounds .

Dyes and Pigments

TCPTA is also employed in the formulation of various dyes and pigments . Its intense color properties make it suitable for use in inks, coatings, and plastics.

Application in Inks

In the ink industry, TCPTA-based dyes provide vibrant colors with excellent lightfastness. This quality is essential for products exposed to sunlight, ensuring longevity and stability over time .

Biochemical Research

In biochemical research, TCPTA has been explored for its potential applications as a fluorescent probe. Its fluorescence can be harnessed for imaging biological processes at the molecular level.

Case Study: Cellular Imaging

Research has demonstrated that TCPTA derivatives can be used as fluorescent markers in cellular imaging studies. These markers allow scientists to visualize cellular structures and processes with high resolution, facilitating advancements in medical research .

Summary Table of Applications

Application AreaDescriptionBenefits
Fluorescent Liquid CrystalsUsed in LCDs and OLEDs for enhanced brightnessImproved display quality
Organic PhotovoltaicsBuilding block for efficient solar cellsIncreased power conversion efficiency
Dyes and PigmentsFormulation of vibrant inks and coatingsExcellent color stability
Biochemical ResearchFluorescent probes for cellular imagingHigh-resolution visualization

Mechanism of Action

The mechanism of action of 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride primarily involves its fluorescent properties. Upon excitation, the compound can transfer its excitation energy to surrounding molecules, generating reactive singlet oxygen species. This property is particularly useful in applications such as photodynamic therapy, where the generated singlet oxygen can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride is unique due to its high fluorescence and stability. Similar compounds include:

Biological Activity

1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride (TCDA) is a chlorinated perylene derivative with significant applications in materials science and biomedicine due to its unique photophysical properties. This compound has garnered attention for its potential use in fluorescent liquid crystals and as a photosensitizer in photodynamic therapy (PDT).

  • Chemical Formula : C24H4Cl4O6
  • Molecular Weight : 530.10 g/mol
  • CAS Number : 156028-26-1

Photodynamic Therapy (PDT)

Recent studies have highlighted the efficacy of TCDA as a photosensitizer in PDT. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a promising candidate for cancer treatment.

  • Mechanism of Action : TCDA absorbs light and transfers energy to oxygen molecules, producing singlet oxygen (1O2^1O_2), which induces apoptosis in cancer cells.
  • Case Study : A study demonstrated that TCDA-based nanoparticles exhibited a photothermal conversion efficiency of 58.4% when irradiated with 660 nm light, significantly enhancing cytotoxic effects on A549 lung cancer cells in vitro and in vivo .

Fluorescent Properties

The fluorescence characteristics of TCDA make it suitable for bioimaging applications. Its emission spectrum can be tailored for specific cellular environments.

  • Fluorescence Emission : The compound displays strong fluorescence with a maximum emission at approximately 548 nm, making it effective for tracking cellular processes.
  • Case Study : TCDA derivatives have been utilized as fluorescent probes for imaging the endoplasmic reticulum in HeLa cells, demonstrating low cytotoxicity and high biocompatibility .

Table 1: Summary of Biological Activities of TCDA

Activity TypeDescriptionReference
PhotosensitizerGenerates singlet oxygen for PDT; effective against A549 cancer cells
Fluorescent ProbeHigh fluorescence intensity; used for cellular imaging
Photothermal ConversionExhibits high efficiency under specific light wavelengths

Applications in Nanotechnology

TCDA has been incorporated into nanoparticle formulations to enhance its therapeutic effects and imaging capabilities.

  • Nanoparticle Formulation : TCDA is used to create nanoparticles that are compatible with tumor tissues via the enhanced permeability and retention (EPR) effect.
  • Case Study : PDI-based nanoparticles incorporating TCDA were shown to selectively accumulate in tumor sites, providing targeted therapy while minimizing side effects .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1,6,7,12-tetrachloroperylene tetracarboxylic acid dianhydride (Cl₄-PTCDA), and how can reaction conditions be optimized?

  • Methodology : Cl₄-PTCDA synthesis typically involves halogenation of perylene tetracarboxylic dianhydride (PTCDA) using chlorinating agents (e.g., Cl₂, SOCl₂) under controlled temperature (80–120°C) in inert solvents like chlorobenzene. Optimization includes monitoring reaction kinetics via HPLC or TLC to avoid over-chlorination. Post-synthesis purification employs recrystallization or column chromatography using DMF/chloroform mixtures .
  • Key Parameters : Reaction time (12–24 hrs), stoichiometric excess of chlorinating agent (4:1 molar ratio), and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. How can researchers characterize the purity and structural integrity of Cl₄-PTCDA?

  • Analytical Techniques :

  • Elemental Analysis : Confirm Cl content via combustion analysis or X-ray fluorescence (XRF).
  • Spectroscopy : FT-IR (C=O stretch at ~1770 cm⁻¹, C-Cl at ~550 cm⁻¹), UV-Vis (absorption peaks at 450–500 nm), and NMR (¹³C for carbonyl and aromatic carbons).
  • Crystallography : Single-crystal X-ray diffraction to resolve halogen substitution patterns .

Q. What are the thermal stability profiles of Cl₄-PTCDA, and how do they compare to non-chlorinated analogs?

  • Methodology : Thermogravimetric analysis (TGA) under N₂ atmosphere (heating rate: 10°C/min) reveals decomposition temperatures. Cl₄-PTCDA typically degrades above 400°C, higher than PTCDA (~350°C) due to increased molecular rigidity from chlorine substitution. Differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO levels) of Cl₄-PTCDA vary with substitution patterns, and what experimental/computational methods validate these changes?

  • Experimental : Cyclic voltammetry (CV) in anhydrous DMF determines redox potentials. Cl substitution lowers LUMO levels (electron-withdrawing effect), enhancing n-type semiconductor behavior.
  • Computational : Density functional theory (DFT) simulations (B3LYP/6-31G*) model orbital energies and charge distribution. Validate results against experimental CV data to resolve discrepancies .

Q. What strategies resolve contradictions in reported charge-carrier mobility values for Cl₄-PTCDA thin films?

  • Systematic Approach :

  • Film Fabrication : Compare vacuum deposition (high mobility: ~0.1 cm²/V·s) vs. solution processing (lower mobility due to defects).
  • Morphology Analysis : Atomic force microscopy (AFM) and grazing-incidence XRD correlate crystallinity with mobility.
  • Environmental Controls : Measure under inert conditions to exclude oxygen/water interference .

Q. How can Cl₄-PTCDA be functionalized for application-specific modifications (e.g., optoelectronics or sensors)?

  • Functionalization Routes :

  • Covalent Modification : Nucleophilic substitution of Cl with amines/thiols.
  • Non-covalent : Supramolecular assembly via π-π stacking with graphene or conductive polymers.
    • Validation : Raman spectroscopy and conductivity measurements post-functionalization .

Q. What methodologies identify and mitigate byproducts during Cl₄-PTCDA synthesis?

  • Byproduct Detection : LC-MS or MALDI-TOF to detect partially chlorinated intermediates (e.g., tri- or dichloro-PTCDA).
  • Mitigation : Adjust chlorination time/temperature gradients and employ scavengers (e.g., urea) to quench excess Cl₂ .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to investigate Cl₄-PTCDA’s role in organic photovoltaic (OPV) devices?

  • Experimental Design :

  • Device Architecture : Layer Cl₄-PTCDA as an electron transport layer (ETL) in ITO/PEDOT:PSS/Active Layer/Cl₄-PTCDA/Al configurations.
  • Performance Metrics : Compare power conversion efficiency (PCE), fill factor (FF), and J-V curves under AM1.5G illumination.
  • Control Experiments : Replace Cl₄-PTCDA with PTCDA or PCBM to isolate performance enhancements .

Q. What statistical frameworks address reproducibility challenges in Cl₄-PTCDA-based device studies?

  • Recommendations :

  • Use ≥5 device replicates per condition.
  • Apply ANOVA or t-tests to assess significance of mobility/PCE variations.
  • Report uncertainties (e.g., standard error) in publications .

Q. Contradiction Resolution & Literature Review

Q. How to reconcile conflicting reports on Cl₄-PTCDA’s solubility in polar vs. non-polar solvents?

  • Hypothesis Testing :
  • Solubility Screening : Test in DMSO, DMF, chloroform, and toluene at 25–80°C.
  • Theoretical Basis : Chlorine’s electron-withdrawing effect increases polarity but reduces solubility in non-polar solvents. Discrepancies may arise from residual synthesis byproducts .

Q. What systematic review protocols ensure comprehensive analysis of Cl₄-PTCDA’s environmental impact?

  • Protocol :
  • Database Search : Use SciFinder and Reaxys with keywords “Cl₄-PTCDA + toxicity + degradation.”
  • Inclusion Criteria : Peer-reviewed studies (2000–2025) with LC50/EC50 data.
  • Risk Assessment : Apply QSAR models to predict ecotoxicity .

Properties

IUPAC Name

11,14,22,26-tetrachloro-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H4Cl4O6/c25-9-1-5-13-6(22(30)33-21(5)29)2-11(27)17-18-12(28)4-8-14-7(23(31)34-24(8)32)3-10(26)16(20(14)18)15(9)19(13)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRXZLAMYLGXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=C1Cl)C5=C(C=C6C7=C5C(=C(C=C7C(=O)OC6=O)Cl)C4=C(C=C3C(=O)OC2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H4Cl4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156028-26-1
Record name 1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride
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1,6,7,12-Tetrachloroperylene tetracarboxylic acid dianhydride

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